Boc-D-Phe-ONp
Description
Contextualizing Boc-D-Phe-ONp within Advanced Peptide Chemistry
In the realm of advanced peptide chemistry, this compound serves as a fundamental building block for the synthesis of peptides containing the unnatural D-phenylalanine residue. The incorporation of D-amino acids into peptide chains is a key strategy for developing peptides with enhanced biological properties. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, leading to longer half-lives in biological systems. Furthermore, the introduction of D-amino acids can significantly influence the peptide's conformation, which in turn can modulate its binding affinity and selectivity towards its biological target.
The use of this compound is particularly prominent in solution-phase peptide synthesis, a method that allows for the large-scale production of peptides. ptfarm.pl The activated ester method, employing reagents like this compound, is a well-established and reliable technique for forming peptide bonds. researchgate.net The reactivity of the 4-nitrophenyl ester allows for coupling reactions to proceed under mild conditions, minimizing the risk of racemization and other side reactions. Researchers have utilized this compound in the synthesis of a variety of peptides, including those with potential therapeutic applications.
Significance of this compound in Medicinal Chemistry and Drug Discovery Research
The significance of this compound in medicinal chemistry and drug discovery stems from the unique properties that D-phenylalanine imparts to peptides. The incorporation of this non-proteinogenic amino acid can lead to the development of peptide-based drugs with improved pharmacokinetic and pharmacodynamic profiles. The resistance to proteolysis is a major advantage, as it can enhance the oral bioavailability and in vivo stability of peptide therapeutics.
Moreover, the specific stereochemistry of D-phenylalanine can lead to novel receptor interactions that are not possible with its natural L-counterpart. This allows for the design of peptide analogs with altered biological activities, including agonists, antagonists, or inhibitors of specific enzymes or receptors. This compound is therefore an indispensable tool for medicinal chemists exploring the structure-activity relationships of peptides. chemimpex.comchemimpex.com Its use facilitates the systematic modification of peptide sequences to optimize their therapeutic potential. For instance, it has been used in the synthesis of peptide substrates for studying enzyme kinetics and in the development of inhibitors for enzymes like thrombin. sci-hub.se
Overview of Academic Research Trajectories for this compound
Academic research involving this compound has followed several key trajectories. A significant area of investigation has been its application in the synthesis of biologically active peptides and peptidomimetics. ptfarm.pl Researchers have explored its use in creating analogs of naturally occurring peptides to study their biological functions and to develop new therapeutic agents.
Another important research avenue is the development of novel synthetic methodologies. While the use of activated esters like this compound is well-established, researchers continue to refine and optimize coupling conditions to improve efficiency and reduce side reactions. researchgate.net This includes exploring new solvent systems, bases, and additives to enhance the speed and yield of peptide bond formation.
Furthermore, recent studies have focused on the role of this compound in the field of supramolecular chemistry. researchgate.netnih.gov In these studies, peptides containing D-phenylalanine, synthesized using this compound, have been shown to self-assemble into well-defined nanostructures with interesting catalytic and biological properties. For example, the enantiomeric pair of Boc-L/D-Phe-ONp has been used as substrates to study the catalytic efficiency and enantioselectivity of self-assembled peptide nanostructures. researchgate.netnih.govresearchgate.net This research highlights the potential of using D-amino acid-containing peptides, accessible through reagents like this compound, to create novel functional materials.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 16159-70-9 chemimpex.com |
| Molecular Formula | C20H22N2O6 chemimpex.com |
| Molecular Weight | 386.4 g/mol chemimpex.com |
| Appearance | White to off-white powder chemimpex.com |
| Melting Point | 126 - 130 °C chemimpex.com |
| Optical Rotation | [a]D20 = 20 ± 3 ° (c=2 in DMF) chemimpex.com |
| Purity | ≥ 99% (HPLC) chemimpex.com |
| Storage Conditions | 0 - 8 °C chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-20(2,3)28-19(24)21-17(13-14-7-5-4-6-8-14)18(23)27-16-11-9-15(10-12-16)22(25)26/h4-12,17H,13H2,1-3H3,(H,21,24)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIWWFMMLBBICG-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426953 | |
| Record name | Boc-D-Phe-ONp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16159-70-9 | |
| Record name | Boc-D-Phe-ONp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Implementations Involving Boc D Phe Onp
Refined Approaches in Peptide Bond Formation Utilizing Boc-D-Phe-ONp
Optimization of Active Ester Coupling Reactions with this compound
This compound functions as a pre-activated amino acid, facilitating amide bond formation through nucleophilic attack by an amine component. The p-nitrophenyl ester serves as an effective leaving group, yielding p-nitrophenol as a byproduct. The Boc protecting group on the α-amino nitrogen is crucial for preventing unwanted side reactions, such as self-coupling, thereby ensuring regioselective peptide bond formation.
Optimal coupling reactions typically involve a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), and a base to neutralize any acidic byproducts and to facilitate the amine nucleophile. Common bases employed include N-methylmorpholine (NMM) or triethylamine (B128534) (TEA). Reaction temperatures are generally maintained between 0°C and room temperature to balance the reaction rate with the minimization of potential side reactions, particularly racemization google.com. A typical protocol might involve dissolving this compound and the amine component in DMF, adjusting the pH to 7-8 with N-methylmorpholine, and stirring at room temperature for approximately 24 hours google.com. Carbodiimide coupling agents, such as Dicyclohexylcarbodiimide (DCC), can also be used to generate active ester intermediates in situ, achieving high yields (>85%) under mild conditions . The presence of the Boc group can influence hydrolysis rates, generally slowing them compared to unprotected or acetyl-protected amino acid esters researchgate.net.
Table 1: Representative Coupling Conditions for this compound
| Coupling Partner | Solvent | Base | Coupling Agent/Additive | Temperature | Reaction Time | Yield | Reference |
| H-Cys(Trt)-OH | DMF | N-methylmorpholine | pH adjusted to 7-8 | 10°C to RT | 24 hours | Not specified | google.com |
| D-leucine | Chloroform | N-Methylmorpholine (NMM) | Dicyclohexylcarbodiimide (DCC) | 0°C → RT | 24 hours | >85% |
Applications of this compound in Solution-Phase Peptide Synthesis
This compound is a valuable reagent in solution-phase peptide synthesis, enabling the controlled incorporation of the D-phenylalanine residue into peptide sequences chemimpex.comsigmaaldrich.com. This approach is particularly advantageous for synthesizing shorter peptides or peptide fragments that can subsequently be coupled. The compound's stability and reactivity make it suitable for both laboratory research and industrial applications in drug discovery and development chemimpex.com.
Notable applications include the synthesis of complex peptides like octreotide, where this compound has been coupled with cysteine derivatives in DMF google.comwipo.int. It has also been employed in the synthesis of fragments of neuropeptides such as Substance P ias.ac.in. The general use of Boc-protected amino acids, including activated esters like this compound, is a well-established strategy in solution-phase peptide synthesis sigmaaldrich.comresearchgate.net.
Advanced Solid-Phase Peptide Synthesis (SPPS) Strategies Employing this compound
While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is now more prevalent in SPPS due to milder deprotection conditions, the Boc strategy, which utilizes activated derivatives like this compound, remains relevant, particularly for specific industrial applications iris-biotech.de. The Boc strategy relies on acid-labile deprotection of the N-terminus.
In SPPS, this compound is coupled to a resin-bound amino acid or peptide fragment. The process involves resin swelling, followed by the addition of the activated amino acid and a base. After coupling, unreacted sites are capped, and the Boc group is removed using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) before the next coupling cycle ias.ac.iniris-biotech.deorganic-chemistry.org. Research has also explored the use of Boc-amino acid nanoparticles in water-based SPPS as an environmentally friendly alternative, indicating the adaptability of Boc chemistry in advanced SPPS protocols researchgate.net.
Enantiomeric Purity Maintenance and Stereochemical Control during Synthesis of this compound-derived Peptides
Maintaining enantiomeric purity is critical in peptide synthesis, especially when incorporating D-amino acids like D-phenylalanine. Racemization, the loss of chiral integrity at the α-carbon, can occur during activation and coupling. This compound is designed to mitigate this risk.
The Boc group itself enhances stereochemical stability by reducing the acidity of the α-hydrogen, thereby minimizing the propensity for oxazolone (B7731731) formation, a common racemization pathway organic-chemistry.orgacs.org. Careful selection of coupling reagents and conditions is vital when using this compound. Additives such as hydroxybenzotriazole (B1436442) (HOBt) or hydroxyazabenzotriazole (HOAt), used in conjunction with carbodiimides (e.g., DCC, EDC), are known to suppress racemization iris-biotech.de. For example, HOBt can be used with this compound in DMF at room temperature rsc.org. Novel coupling reagents, like certain ynamides, have also demonstrated the ability to achieve racemization-free peptide synthesis acs.org. Furthermore, kinetic resolution techniques applied to related p-nitrophenyl esters have shown success in separating enantiomers and achieving high enantiomeric excess (ee) researchgate.net. The deliberate use of D-amino acids, such as D-phenylalanine in this compound, is key to enhancing proteolytic stability and modulating biological activity, as L-amino acid polypeptides are generally more susceptible to protease degradation nih.gov. Therefore, ensuring the enantiomeric purity of the D-phenylalanine residue is paramount for the intended biological function of the synthesized peptide.
Development of Novel Synthetic Routes and Ancillary Reagents for this compound Utilization
Exploration of Alternative Activated Ester Systems Derived from Boc-D-Phenylalanine
Beyond p-nitrophenyl esters (ONp), other activated ester derivatives of Boc-D-phenylalanine and related amino acids have been explored to optimize coupling efficiency, reactivity, and stereochemical control.
Table 2: Alternative Activated Ester Systems Derived from Phenylalanine
| Activated Ester Type | Amino Acid Derivative Example | Preparation Method/Reagent | Key Features/Applications | Reference |
| p-Nitrophenyl Ester (ONp) | This compound | DCC/p-nitrophenol rsc.org, Ethoxyacetylene sci-hub.se | Widely used for peptide bond formation, good leaving group. | google.comresearchgate.netchemimpex.comias.ac.inrsc.orgsci-hub.se |
| N-Hydroxysuccinimide Ester (OSu) | Boc-D-Phe-OSu | DCC | Mild coupling conditions, efficient for SPPS and solution-phase. | |
| Pentafluorophenyl Ester (OPfp) | Boc-Phe-OPfp (general) | DCC/pentafluorophenol rsc.org | Highly reactive, good stability. | rsc.org |
N-Hydroxysuccinimide (OSu) Esters: Boc-D-Phe-OSu represents a significant alternative to this compound. These esters are also pre-activated and react efficiently with amines under mild conditions, making them suitable for both solution-phase and solid-phase peptide synthesis . They offer comparable reactivity and are often used for incorporating D-amino acids to enhance peptide stability and activity .
Pentafluorophenyl (OPfp) Esters: Pentafluorophenyl esters are another class of activated esters known for their high reactivity and good stability. They have been synthesized for various amino acids, including phenylalanine derivatives, and are utilized in peptide coupling reactions rsc.org.
Other Activated Esters: Historically, various activated ester methodologies have been investigated, including those derived from phenols, imidazole, and other heterocyclic systems. The p-nitrophenol activated ester procedure, for instance, has been a staple in peptide synthesis rsc.orgsci-hub.se. The choice of activating group can influence the reactivity, stability, and cost-effectiveness of the activated amino acid derivative.
These alternative activated ester systems provide chemists with a broader range of tools for designing efficient and stereochemically controlled peptide synthesis strategies.
Table 3: Strategies for Stereochemical Control in Peptide Synthesis
| Strategy/Reagent | Mechanism of Stereochemical Control | Key Reagents/Conditions | Advantages | Limitations/Considerations | Reference |
| Boc Protection | Reduces α-hydrogen acidity, minimizing oxazolone formation. | Boc₂O | Stable intermediate, orthogonal to base-labile groups. | Acid-labile cleavage. | organic-chemistry.orgacs.org |
| Additives (HOBt, HOAt) | Suppress racemization by forming less reactive intermediates or acting as proton scavengers. | HOBt, HOAt with carbodiimides (DCC, EDC) | Minimize racemization during coupling. | Can be explosive (HOBt/HOAt), alternative reagents preferred. | iris-biotech.de |
| Novel Coupling Reagents | Designed to promote racemization-free coupling. | Ynamides (e.g., MYTsA, MYMsA) | Achieves racemization-free peptide synthesis. | May have moderate activation capacity, requiring optimization. | acs.org |
| Kinetic Resolution | Separation of enantiomers based on differential reaction rates. | Lanthanide catalysts for alcoholysis of p-nitrophenyl esters. | Achieves high enantiomeric excess (ee). | Specific to ester hydrolysis/alcoholysis, not direct coupling. | researchgate.net |
| Transition Metal-Free N-Arylation | Specific reaction mechanisms that retain stereochemistry. | Diaryliodonium salts | High chemoselectivity and yields, retained enantiomeric excess. | Not directly for peptide bond formation, but for N-arylation of amino acid derivatives. | su.se |
| Use of D-Amino Acids | Enhances proteolytic stability and modulates biological activity. | This compound (as a source of D-Phe) | Crucial for therapeutic peptides. | Requires careful control to maintain enantiopurity of the D-isomer. | nih.gov |
Compound List:
this compound (N-tert-butyloxycarbonyl-D-phenylalanine p-nitrophenyl ester)
Boc-D-Phe-OH (N-tert-butyloxycarbonyl-D-phenylalanine)
Boc-D-Phe-OSu (N-tert-butyloxycarbonyl-D-phenylalanine N-hydroxysuccinimide ester)
Boc-D-Phe-OPfp (N-tert-butyloxycarbonyl-D-phenylalanine pentafluorophenyl ester)
Boc-D-leucine
D-Phenylalanine
D-Leucine
p-nitrophenol
N-hydroxysuccinimide (HOSu/NHS)
DCC (Dicyclohexylcarbodiimide)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
HOBt (Hydroxybenzotriazole)
HOAt (Hydroxyazabenzotriazole)
HATU
COMU
PyBOP
TFFA (Trifluoroacetic acid anhydride)
Boc₂O (Di-tert-butyl dicarbonate)
H-Cys(Trt)-OH (Nα-Boc-S-trityl-L-cysteine)
Mechanistic Investigations of Reactions Facilitated by Boc D Phe Onp
Elucidation of Detailed Reaction Pathways
The reactivity of Boc-D-Phe-ONp is centered on its activated ester functionality. The electron-withdrawing nature of the p-nitrophenyl group renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This activation is fundamental to its role in forming peptide bonds and also explains its susceptibility to hydrolysis.
The primary application of this compound is in peptide coupling reactions to form amide (peptide) bonds. The process is a nucleophilic acyl substitution reaction. researchgate.netyoutube.com The N-terminus of a growing peptide chain, bearing a free amino group (-NH2), acts as the nucleophile.
The reaction mechanism proceeds as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free amine attacks the highly electrophilic carbonyl carbon of the p-nitrophenyl ester in this compound.
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate. In this state, the carbonyl oxygen carries a negative charge, and the attacking nitrogen atom bears a positive charge.
Collapse of the Intermediate: The tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, leading to the expulsion of the p-nitrophenoxide anion. The p-nitrophenoxide ion is an excellent leaving group due to the resonance stabilization of the negative charge across the nitro group.
Proton Transfer: A final proton transfer step, typically involving a mild base or another amine molecule in the reaction mixture, neutralizes the newly formed amide, yielding the elongated peptide and releasing p-nitrophenol as a byproduct.
This pathway is favored because the activation provided by the ONp group allows the reaction to proceed under relatively mild conditions, minimizing the risk of racemization at the chiral center of the D-phenylalanine residue. estranky.sk
The mechanism of hydrolysis is analogous to that of aminolysis (amide bond formation), with a water molecule acting as the nucleophile instead of an amine.
Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbonyl carbon of the ester.
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
Intermediate Collapse: The intermediate collapses, expelling the p-nitrophenoxide leaving group.
Deprotonation: The resulting protonated carboxylic acid quickly loses a proton to yield the Boc-D-Phe carboxylic acid and a hydronium ion.
The rate of hydrolysis is highly dependent on the pH of the medium. Under basic conditions, the hydroxide (B78521) ion (OH⁻), a much stronger nucleophile than water, can directly attack the ester, significantly accelerating the rate of hydrolysis. scholaris.ca Kinetic studies on p-nitrophenyl esters show that the rate of hydrolysis increases substantially with increasing pH. This underscores the importance of maintaining anhydrous or near-anhydrous conditions during coupling reactions to maximize the efficiency of amide bond formation over ester hydrolysis. cdnsciencepub.comscholaris.ca
Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Reaction Selectivity and Efficiency
The tert-Butyloxycarbonyl (Boc) group is one of the most widely used Nα-protecting groups in peptide synthesis. creative-peptides.com Its role is to temporarily block the reactivity of the N-terminal amine of the D-phenylalanine, preventing self-polymerization and ensuring that the amino acid is added to the peptide chain in a controlled, stepwise manner. biosynth.comtotal-synthesis.com
The effectiveness of the Boc group is rooted in its distinct stability profile. It is robust under the neutral or mildly basic conditions required for the amide bond formation step but can be readily cleaved under specific acidic conditions. organic-chemistry.org
Stability: The Boc group is stable to a wide range of nucleophiles and basic conditions, which prevents its premature removal during the coupling reaction where a free amine is present. total-synthesis.comorganic-chemistry.org Its steric bulk also contributes to this stability.
Lability: The Boc group is designed to be labile to moderately strong acids, such as trifluoroacetic acid (TFA). masterorganicchemistry.comfishersci.co.uk The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate. total-synthesis.comacs.org This is followed by the fragmentation of the protonated intermediate, which results in the loss of a highly stable tert-butyl cation and the formation of an unstable carbamic acid. masterorganicchemistry.com The tert-butyl cation typically eliminates a proton to form isobutene gas, while the carbamic acid spontaneously decarboxylates to release carbon dioxide and the free amine of the D-phenylalanine residue, ready for the next coupling step. total-synthesis.commasterorganicchemistry.com This acid-lability allows for selective deprotection without affecting other acid-stable protecting groups that may be present on amino acid side chains. acsgcipr.org
| Condition/Reagent | Stability | Outcome |
|---|---|---|
| Strong Acids (e.g., TFA, HCl) | Labile | Cleavage to yield free amine, CO₂, and isobutene. fishersci.co.uk |
| Bases (e.g., Piperidine (B6355638), NaOH) | Stable | No reaction; group remains intact. organic-chemistry.org |
| Nucleophiles (e.g., Amines) | Stable | No reaction; essential for coupling step. total-synthesis.com |
| Catalytic Hydrogenation (H₂/Pd) | Stable | No reaction; orthogonal to Cbz group removal. creative-peptides.com |
The concept of orthogonality is fundamental to multi-step chemical synthesis, including the assembly of long peptides. biosynth.com Orthogonal protecting groups are those that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group in the presence of others. peptide.com
The Boc group is a cornerstone of the "Boc/Bzl" strategy in solid-phase peptide synthesis (SPPS). peptide.comiris-biotech.de
Boc/Bzl Strategy: In this approach, the temporary Nα-protection is provided by the Boc group, which is removed at each cycle with a mild acid like TFA. peptide.com The "permanent" side-chain protecting groups are typically benzyl (B1604629) (Bzl) or benzyl-derived ethers, esters, and carbamates. These Bzl-based groups are stable to TFA but are cleaved at the end of the synthesis using a much stronger acid, such as anhydrous hydrofluoric acid (HF). peptide.compeptide.com This difference in acid lability provides selectivity, although the strategy is considered "quasi-orthogonal" because both types of groups are removed by acids, just of differing strengths. biosynth.comresearchgate.net
This contrasts with the fully orthogonal "Fmoc/tBu" strategy:
Fmoc/tBu Strategy: Here, the Nα-protecting group is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by a base like piperidine. iris-biotech.deslideshare.net The side-chain protection is provided by acid-labile groups based on tert-butyl (tBu), which are removed by TFA at the final cleavage step. iris-biotech.de Because the conditions for removing the Nα-group (base) and the side-chain groups (acid) are mechanistically distinct, this strategy is considered truly orthogonal. biosynth.comresearchgate.net
The compatibility of the Boc group allows it to be used in various strategic combinations. For example, a Boc-protected lysine (B10760008) side chain can be incorporated into a peptide being synthesized using the Fmoc/tBu strategy, as the Boc group is completely stable to the piperidine used for Fmoc removal. creative-peptides.com This high degree of compatibility and predictable reactivity makes the Boc group a versatile and reliable tool in complex peptide chemistry.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
|---|---|---|
| Nα-Protecting Group | Boc (tert-Butyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Nα-Deprotection Reagent | Mild Acid (e.g., TFA) peptide.com | Base (e.g., Piperidine) slideshare.net |
| Side-Chain Protection | Benzyl (Bzl) based groups | tert-Butyl (tBu) based groups |
| Final Cleavage/Deprotection | Strong Acid (e.g., HF) peptide.com | Strong Acid (e.g., TFA) iris-biotech.de |
| Orthogonality Type | Quasi-orthogonal (differential acid lability) biosynth.com | Fully orthogonal (acid vs. base cleavage) iris-biotech.de |
Advanced Applications of Boc D Phe Onp in Biomolecular Research
Design and Synthesis of Bioactive Peptides and Peptidomimetics Utilizing Boc-D-Phe-ONp
This compound serves as a crucial intermediate in the synthesis of peptides and peptidomimetics, enabling the precise incorporation of D-phenylalanine. This chiral amino acid derivative is instrumental in creating peptides with enhanced stability, altered conformations, and specific biological activities, which are essential for drug discovery and development chemimpex.commdpi.com.
Structure-Activity Relationship (SAR) Studies Enabled by Phenylalanine Incorporation
The incorporation of D-phenylalanine, facilitated by this compound, is a key strategy in structure-activity relationship (SAR) studies. Replacing L-amino acids with their D-enantiomers can significantly impact a peptide's biological activity, stability against enzymatic degradation, and conformational properties mdpi.comnih.govmdpi.com. For instance, in studies of opioid peptides, the substitution of D-alanine at specific positions, analogous to the role of D-phenylalanine, has been shown to increase stability and efficacy mdpi.com. Similarly, in the development of RGD peptides for imaging, replacing L-tyrosine with D-phenylalanine has yielded more stable analogs with retained binding affinity nih.govmdpi.com. These modifications allow researchers to systematically probe how specific amino acid residues and their stereochemistry influence peptide function, leading to the design of optimized therapeutic candidates nih.govnih.govnih.gov.
Application of this compound in Enzyme Inhibitor Design and Synthesis
This compound is utilized in the design and synthesis of enzyme inhibitors. The introduction of phenylalanine residues, particularly in their D-configuration, can modulate the binding affinity and inhibitory potency of peptides targeting various enzymes cdnsciencepub.comacs.org. Research has shown that phenylalanine derivatives can act as competitive inhibitors for certain enzymes, with the specific arrangement and stereochemistry of the amino acid residue playing a critical role in inhibitory strength cdnsciencepub.com. For example, D-phenylalanine derivatives have been investigated for their ability to inhibit carboxypeptidase A and other enzymes, demonstrating the utility of this compound in creating targeted enzyme modulators cdnsciencepub.comnih.gov.
Development of Targeted Therapeutic Agents and Prodrugs via this compound Derivatives
The incorporation of D-phenylalanine via this compound is instrumental in developing targeted therapeutic agents and prodrugs. D-amino acids generally confer increased resistance to proteolysis, enhancing the in vivo stability of therapeutic peptides mdpi.comnih.govnih.gov. Furthermore, phenylalanine-containing prodrugs are being explored to improve the delivery and efficacy of various drugs. For instance, amino acid ester prodrugs of gemcitabine, utilizing D-phenylalanine, have shown enhanced stability and improved antiproliferative activity, suggesting potential for targeted cancer therapy nih.govmdpi.com. Similarly, D-phenylalanine has been explored as a gastro-protective carrier system for drugs like aceclofenac, aiming to reduce ulcerogenic potential and improve therapeutic outcomes researchgate.net.
Bioconjugation Chemistry and Functionalization Strategies Employing this compound Derivatives
This compound and its derivatives can be employed in bioconjugation chemistry, allowing for the modification and functionalization of biomolecules. The reactive 4-nitrophenyl ester group can be leveraged for covalent attachment to various molecules, thereby altering their properties or enabling new functionalities chemimpex.comgoogle.comfrontiersin.org.
Functionalization of Biomolecules for Diagnostic Tools
The ability to incorporate D-phenylalanine using this compound can be applied to the functionalization of biomolecules for diagnostic purposes. Peptides modified with D-amino acids often exhibit enhanced stability, which is crucial for diagnostic probes that need to remain intact in biological environments nih.govfrontiersin.org. For example, D-phenylalanine incorporation into peptide-based imaging agents can improve their resistance to enzymatic degradation, leading to more reliable diagnostic signals nih.govfrontiersin.org. Research into peptide-based probes for diseases like Alzheimer's highlights the strategy of using D-amino acids to enhance stability and targeting specificity frontiersin.org.
Engineering of Advanced Drug Delivery Systems
This compound derivatives can play a role in engineering advanced drug delivery systems. The incorporation of D-phenylalanine can influence the pharmacokinetic properties of drug conjugates, such as improving stability and potentially aiding in targeted delivery nih.govnih.govacs.org. For example, studies on amino acid conjugates for brain drug delivery have shown that D-phenylalanine derivatives can enhance permeation through biological barriers nih.govacs.org. Furthermore, the use of D-amino acids in peptide-based drug delivery systems can confer resistance to enzymatic breakdown, ensuring the drug reaches its target site more effectively nih.govmdpi.comnih.gov.
Studies on Stereochemical Purity and Chiral Recognition in Boc D Phe Onp Systems
Enantioselective Catalysis and Substrate Specificity in Boc-D-Phe-ONp Reactions
Enantioselective catalysis in the context of this compound involves reactions where the catalyst or reacting system preferentially interacts with the D-isomer over its L-counterpart, or vice versa. This substrate specificity is fundamental to creating stereochemically pure peptides and is often modeled on the high fidelity of natural enzymatic processes.
The difference in spatial arrangement between this compound and its enantiomer, Boc-L-Phe-ONp, leads to distinct behaviors in chiral environments, such as enzyme-catalyzed reactions. Enzymes, being chiral macromolecules, create stereospecific active sites that can readily distinguish between D- and L-amino acid derivatives. This discrimination can result in dramatic differences in reaction rates and product formation.
A clear example of this enantioselectivity is observed in enzymatic transesterification reactions. Studies utilizing the enzyme subtilisin Carlsberg to catalyze the transesterification of N-protected phenylalanine esters have demonstrated absolute stereoselectivity. In these systems, the enzyme exclusively recognizes and converts the L-isomer, while the D-isomer remains unreactive. vu.edu.au This highlights the profound impact of the chiral center on substrate recognition by the enzyme's active site. While this specific study used N-acetyl phenylalanine methyl/ethyl esters, the principle of enzymatic selectivity is directly applicable to activated esters like Boc-Phe-ONp. The enzyme's active site accommodates the L-enantiomer's specific geometry, allowing for catalysis, whereas the D-enantiomer fails to bind in the correct orientation for the reaction to proceed.
This differential reactivity is a cornerstone of kinetic resolution, a process used to separate racemic mixtures.
Table 1: Enzymatic Stereoselectivity in Phenylalanine Ester Reactions
| Substrate Isomer | Catalyst | Reaction Observed | Outcome |
|---|---|---|---|
| N-protected L-Phe Ester | Subtilisin Carlsberg | Transesterification | Reaction proceeds |
This table illustrates the high enantioselectivity of enzymes, which readily process the L-isomer but not the D-isomer.
To understand and harness the principles of chiral recognition outside of biological systems, researchers employ enzyme-mimetic systems. These are synthetic molecules designed to mimic the substrate-binding pockets of enzymes. Cyclodextrins, which are chiral, cyclic oligosaccharides with a hydrophobic inner cavity, are widely used for this purpose. They can form inclusion complexes with guest molecules, and their inherent chirality allows them to differentiate between enantiomers. nih.gov
Studies on the interaction between β-cyclodextrin and chiral amino acids have shown that the stability of the resulting diastereoisomeric complexes differs. nih.govscirp.org The "three-point interaction model" is often invoked to explain the mechanism of chiral recognition, where a stable complex requires at least three points of interaction between the host (e.g., cyclodextrin) and the guest (e.g., this compound). nih.govresearchgate.net These interactions can be a combination of hydrogen bonds, hydrophobic interactions, and steric hindrance.
Research investigating the adsorption of D- and L-phenylalanine onto β-cyclodextrin bonded to silica (B1680970) particles revealed that the L-isomer generally showed higher adsorption efficiency and formed a more stable complex. scirp.org This suggests that the L-enantiomer achieves a better geometric fit within the cyclodextrin (B1172386) cavity, leading to stronger intermolecular interactions. This differential binding is the basis for enantioselective separation and catalysis in such enzyme-mimetic systems.
Table 2: Chiral Recognition of Phenylalanine Enantiomers by β-Cyclodextrin
| Guest Molecule | Host Molecule | Relative Interaction Strength | Basis of Recognition |
|---|---|---|---|
| L-Phenylalanine | β-Cyclodextrin | Higher affinity / More stable complex scirp.org | Better geometric fit and enhanced host-guest interactions |
This table summarizes the differential molecular recognition of phenylalanine enantiomers by a common enzyme-mimetic host, β-cyclodextrin.
Impact of Stereochemistry of this compound on Biological Activity of Peptide Derivatives
The incorporation of a D-amino acid, facilitated by reagents like this compound, into a peptide sequence has profound consequences for the derivative's biological activity. By altering the peptide backbone's conformation, the D-isomer can dramatically influence how the molecule interacts with its biological targets, such as receptors and enzymes.
The substitution of a naturally occurring L-amino acid with its D-enantiomer introduces a significant local change in the peptide's backbone geometry. This modification can stabilize specific secondary structures, such as β-turns, which are often crucial for receptor recognition. nih.gov The altered three-dimensional shape can lead to either enhanced or diminished binding affinity and efficacy, depending on the specific receptor and peptide sequence.
A compelling demonstration of this effect was shown in studies of gonadotropin-releasing hormone (GnRH) peptides. Researchers synthesized DOTA-conjugated GnRH analogs for imaging and therapy, and investigated the impact of inserting a D-Phe residue. The introduction of D-Phe significantly improved the binding affinity of the peptides for the GnRH receptor. nih.gov The parent peptide without D-Phe had an IC₅₀ of 36.1 nM, whereas the analogs containing D-Phe exhibited IC₅₀ values as low as 7.6 nM, indicating a nearly five-fold increase in binding affinity. nih.gov This enhancement is attributed to the D-Phe residue inducing a conformation that is more favorable for interaction with the receptor's binding pocket.
Table 3: Effect of D-Phe Incorporation on GnRH Receptor Binding Affinity
| Peptide Derivative | IC₅₀ (nM) |
|---|---|
| DOTA-Ahx-(D-Lys⁶-GnRH1) | 36.1 nih.gov |
| DOTA-D-Phe -Ahx-(D-Lys⁶-GnRH) | 16.3 nih.gov |
This table quantifies the improvement in receptor binding affinity (lower IC₅₀ indicates stronger binding) upon the strategic insertion of a D-Phe residue into a GnRH peptide analog.
Furthermore, studies on cyclic opioid peptide analogs revealed that the stereochemistry at the phenylalanine residue is critical for receptor selectivity. Replacing L-Phe with D-Phe could alter the peptide's preference for µ- versus δ-opioid receptors, demonstrating that a single chiral center can fine-tune pharmacological selectivity. nih.gov
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as stability and bioavailability. The use of D-amino acids, introduced via precursors like this compound, is a cornerstone of peptidomimetic design. wjarr.com
One of the primary advantages of incorporating D-amino acids is the enhanced resistance to enzymatic degradation. nih.gov Proteases, the enzymes that break down peptides in the body, are highly stereospecific and primarily recognize L-amino acid sequences. Peptides containing D-amino acids are poor substrates for these enzymes, which significantly prolongs their half-life and duration of action in vivo. nih.govnih.gov
Beyond stability, the chiral centers of D-amino acids are strategically used to control the peptide's conformation. As mentioned, D-amino acids are potent inducers of specific secondary structures like β-turns and helices. nih.govnih.gov This allows chemists to design peptidomimetics with a predefined and stable three-dimensional shape that is optimized for binding to a biological target. This "conformational constraint" is a powerful strategy for increasing both the potency and selectivity of a peptide-based drug. The defined stereochemistry of building blocks like Boc-D-Phe-OH, the precursor to this compound, is therefore critical for the synthesis of these enantiomerically pure compounds. nih.gov
Table 4: Strategic Roles of D-Amino Acid Incorporation in Peptidomimetics
| Strategic Goal | Mechanism | Advantage |
|---|---|---|
| Increase Stability | D-amino acids are not recognized by most endogenous proteases. nih.gov | Enhanced resistance to enzymatic degradation, longer biological half-life. |
| Control Conformation | The D-configuration induces specific backbone torsion angles, promoting structures like β-turns. nih.gov | Pre-organizes the molecule into its bioactive shape, potentially increasing receptor affinity. |
| Enhance Potency | A more stable and conformationally optimized structure leads to better target interaction. | Higher biological activity at lower concentrations. |
This table outlines the key functional roles and advantages of using D-amino acids in the rational design of peptidomimetics.
Computational and Spectroscopic Characterization of Boc D Phe Onp and Its Interactions
Molecular Modeling and Dynamics Simulations for Boc-D-Phe-ONp Systems
Molecular modeling and dynamics simulations offer powerful tools to predict and analyze the behavior of molecules like this compound at the atomic and molecular level. These computational approaches allow researchers to explore conformational landscapes, predict binding affinities, and simulate dynamic processes.
Simulation of Substrate-Enzyme and Supramolecular Interactions
Molecular dynamics (MD) simulations are extensively used to study the dynamic interactions between this compound and biological entities or supramolecular structures. Coarse-grained molecular dynamics simulations have been instrumental in understanding how peptide-based nanostructures catalyze the hydrolysis of Boc-l/d-Phe-ONp researchgate.netnih.govdigitellinc.comresearchgate.netnih.govresearchgate.net. These simulations reveal how specific amino acid residues, such as histidine, cluster within hydrophobic pockets of the nanostructures, creating catalytic sites. By simulating the interactions of this compound with these catalytic nanostructures, researchers can elucidate the binding modes, transition states, and the factors governing catalytic efficiency and enantioselectivity researchgate.netnih.govnih.gov. For instance, simulations have shown how the arrangement of histidine residues in nanocoils influences the catalytic rate enhancement when interacting with Boc-l/d-Phe-ONp substrates researchgate.netnih.govdigitellinc.comnih.gov. These studies also explore how supramolecular assembly properties dictate the substrate's accessibility and orientation, thereby modulating catalytic performance researchgate.netnih.govdigitellinc.comresearchgate.net.
Advanced Spectroscopic Techniques for Structural and Mechanistic Insights
Spectroscopic methods are indispensable for confirming the identity, purity, and structural features of this compound, as well as for monitoring its reactions and understanding its behavior in complex systems.
Nuclear Magnetic Resonance (NMR) Studies for Reaction Monitoring and Product Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation of organic molecules. For this compound, NMR techniques such as ¹H NMR and ¹³C NMR are used to confirm its chemical structure by analyzing the chemical shifts, coupling constants, and integration of signals corresponding to its constituent protons and carbons. While specific NMR data for this compound itself is not detailed in the provided search results, studies on related compounds like Boc-L-Phe-OBzl and ONp-L-Ile-OBzl demonstrate the application of NMR for characterization, providing characteristic spectral fingerprints rsc.org. NMR can also be employed to monitor reactions involving this compound. For example, the hydrolysis of p-nitrophenyl esters, like this compound, can be indirectly monitored by observing the disappearance of the substrate or the appearance of products via NMR, although direct spectrophotometric measurement of the released p-nitrophenol (ONp) at 400 nm is often more sensitive for reaction kinetics wiley-vch.de. NMR is also vital for assessing the purity and confirming the presence of specific linkages in synthesized peptides or conjugates wiley-vch.de.
Table 1: Representative ¹H NMR Chemical Shifts (δ in ppm) for Related Boc-Protected Amino Acid Esters
| Proton Type | Boc-L-Phe-OBzl rsc.org | Boc-D-Phe-OH sigmaaldrich.com (Representative) | This compound (Expected) |
| Boc (tert-butyl) | 1.42 (s, 9H) | 1.42 (s, 9H) | ~1.45 (s, 9H) |
| Phenyl Ring | 7.05-7.36 (m, 5H) | 7.13-7.35 (m, 5H) | ~7.1-7.4 (m, 5H) |
| α-CH | 4.64 (q, 1H) | 4.43 (q, 1H) | ~4.5-4.7 (q, 1H) |
| β-CH₂ | 3.10 (dq, 1H) | 3.00-3.05 (dq, 1H) | ~3.0-3.2 (dq, 1H) |
| Ester CH₂ (if applicable) | 5.11 (d, 2H) | N/A | N/A |
Note: Data for Boc-D-Phe-OH is representative of the amino acid moiety. Actual shifts for this compound may vary due to the ester group.
Circular Dichroism (CD) for Characterization of Supramolecular Assemblies and Peptide Conformations
Circular Dichroism (CD) spectroscopy is sensitive to the chirality and secondary structure of molecules, making it valuable for studying chiral compounds and their assemblies. For this compound, CD can be employed if it forms ordered supramolecular structures or is incorporated into chiral peptide assemblies. Studies on self-assembled peptide nanostructures have shown that enantiomeric peptides yield CD spectra that are mirror images of each other, reflecting their opposite chirality frontiersin.org. This technique can thus be used to characterize the macrochirality of assemblies formed by this compound or related chiral peptides researchgate.netfrontiersin.org. Furthermore, CD can provide insights into the conformational states of peptides in solution or within supramolecular structures, such as helical or β-sheet conformations, which can be influenced by the presence of chiral molecules like this compound frontiersin.orgthieme-connect.de. Vibrational Circular Dichroism (VCD) has also been used to probe the subtle conformational changes induced by solvent interactions in peptide derivatives rsc.org.
Table 2: CD Spectral Features for Chiral Peptide Assemblies
| Feature | Description | Reference |
| Enantiomeric Spectra | CD spectra of assemblies formed from enantiomeric peptides (e.g., L- vs. D-amino acid sequences) show mirrored curves. | frontiersin.org |
| Wavelength Range | Typically recorded between 190–260 nm to observe characteristic peptide backbone transitions (e.g., n→π* and π→π* transitions). | frontiersin.org |
| Secondary Structure | Specific CD signals (e.g., negative bands around 200-220 nm for β-sheets, or positive/negative bands around 208 nm and 222 nm for α-helices) | frontiersin.orgthieme-connect.de |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Analysis
Mass Spectrometry (MS) is a critical technique for determining the exact molecular weight and elemental composition of compounds, as well as for elucidating their structures through fragmentation analysis. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Accurate Mass (HRAM) MS are commonly used for this compound. ESI-MS can readily ionize the molecule, producing protonated ([M+H]⁺) or other adduct ions, allowing for precise mass determination. HRAM MS provides mass measurements with very high accuracy (typically within 5 ppm), enabling the unambiguous determination of the elemental formula nih.gov. Fragmentation analysis (e.g., MS/MS or MS³), where the parent ion is fragmented, provides structural information by revealing characteristic fragment ions resulting from the cleavage of specific bonds within the molecule, such as the Boc group or the ester linkage rsc.orgnih.gov. This aids in confirming the identity and structural integrity of this compound and its derivatives or reaction products rsc.orgdcu.ie.
Emerging Research Directions and Future Perspectives for Boc D Phe Onp
Supramolecular Architectures and Self-Assembling Systems Involving Boc-D-Phe-ONp
The capacity of peptides to self-assemble into ordered nanostructures is a fertile ground for creating novel functional materials and artificial enzymes. This compound and its related derivatives are pivotal in constructing these sophisticated systems.
Peptide self-assembly can yield nanostructures with intrinsic catalytic capabilities, effectively mimicking the high efficiency and specificity of natural enzymes nih.govresearchgate.netnih.govreading.ac.uk. Studies have shown that amphiphilic peptides, designed with specific amino acid sequences, can self-assemble into various nanostructures such as nanoribbons, nanotoroids, and nanocoils. These structures, particularly those incorporating catalytic residues like histidine, have demonstrated catalytic activity in hydrolyzing ester substrates, including Boc-l/d-Phe-ONp nih.govresearchgate.netnih.gov. The precise arrangement of these catalytic residues within the self-assembled nanostructures is crucial for determining their catalytic efficiency and selectivity. For instance, nanocoils have been observed to provide greater rate enhancement and higher enzymatic efficiency compared to other morphologies nih.govresearchgate.netnih.gov. Furthermore, these peptide nanostructures can exhibit enantioselectivity, preferentially catalyzing the hydrolysis of specific enantiomers of substrates like Boc-l/d-Phe-ONp researchgate.netnih.gov. This enhanced activity and selectivity are often attributed to the clustering of catalytic amino acids within hydrophobic pockets formed by the self-assembled peptide structures nih.govresearchgate.netnih.gov.
The integration of photo-responsive units into peptide self-assembly offers a sophisticated method for achieving spatiotemporal control over catalytic activity. Research is actively exploring photo-switchable peptides that can reversibly assemble and disassemble upon light irradiation, thereby modulating catalytic functions researchgate.netresearchgate.netuniversiteitleiden.nl. For example, peptides incorporating azobenzene (B91143) moieties have been designed to form catalytically active fibrils. Upon exposure to UV light, the trans-to-cis isomerization of azobenzene induces fibril disassembly and a significant reduction in catalytic activity. Subsequent irradiation with visible light can revert the azobenzene to its trans isomer, facilitating reassembly and reactivating the catalytic function researchgate.netresearchgate.netuniversiteitleiden.nl. While direct applications of this compound in these specific photo-switchable systems are still emerging, the principle of combining activated amino acid derivatives with photo-responsive elements holds significant promise for creating dynamic, light-controlled enzymatic systems researchgate.netuniversiteitleiden.nl. Such systems could enable on-demand catalysis and the development of responsive materials with unprecedented control.
Integration with Novel Chemical Technologies and Methodologies
The utility of this compound is being significantly advanced through its integration with modern chemical technologies, aiming to enhance efficiency, scalability, and introduce novel functionalities.
The synthesis of complex peptides and their derivatives, including those incorporating this compound, is undergoing a transformation driven by flow chemistry and automated synthesis platforms amidetech.com. These technologies provide precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced product purity. While traditional solid-phase peptide synthesis (SPPS) has been foundational, advancements in fast-flow instrumentation now allow for the direct manufacturing of significantly longer peptide chains through hundreds of consecutive reactions within hours amidetech.com. Although specific details on the direct use of this compound in these automated systems are not extensively covered in the provided search results, its role as a key building block makes it highly compatible with such high-throughput workflows for the rapid generation of peptide libraries and complex derivatives. The ability to precisely control coupling reactions and minimize epimerization is critical for the effective utilization of this compound in these advanced synthesis platforms amidetech.com.
This compound and its derivatives are instrumental in the field of bio-inspired catalysis, where synthetic systems are engineered to replicate the functions of natural enzymes reading.ac.ukulpgc.esnih.govresearchgate.net. The self-assembly of peptides into ordered nanostructures, as detailed in section 7.1.1, represents a primary approach to creating artificial enzymes with tailored catalytic activities nih.govresearchgate.netnih.govreading.ac.uk. Furthermore, research into biomimetic dehydroamination reactions has demonstrated the conversion of phenylalanine derivatives into α,β-unsaturated esters using catalytic systems designed to mimic enzymatic processes ulpgc.es. While this specific study did not directly involve this compound, it underscores the broader trend of utilizing amino acid derivatives in biomimetic catalytic cascades. The design of supramolecular peptide assemblies capable of catalyzing complex, multi-step synthetic processes, such as diketopiperazine (DKP) and dipeptide synthesis, further exemplifies this area, showcasing how peptide structures can orchestrate catalytic events in a manner analogous to enzymes nih.gov.
Broader Impact in Chemical Biology and Materials Science
The unique characteristics of this compound and the peptide nanostructures derived from it have substantial implications for both chemical biology and materials science. In chemical biology, its application in peptide synthesis aids in the development of bioactive peptides crucial for drug discovery and the exploration of structure-activity relationships chemimpex.com. The capacity of self-assembled peptide nanostructures to mimic enzymatic activity also provides valuable tools for investigating biological processes and developing novel therapeutic agents nih.govresearchgate.netnih.gov.
Within materials science, peptide self-assembly serves as a powerful bottom-up strategy for fabricating functional nanomaterials european-mrs.comscience.gov. These materials exhibit desirable properties such as piezoelectricity, high mechanical strength, and electrochemical activity, making them suitable for applications in biosensors, targeted drug delivery systems, and energy devices european-mrs.comscience.gov. The controlled assembly of peptides, including those derived from or incorporating this compound, enables the design of materials with tunable morphologies and specific functionalities. For example, the co-assembly of different peptide building blocks can lead to complex architectures possessing combined properties nih.gov. Moreover, the development of responsive peptide-based materials, such as hydrogels that assemble or disassemble under light stimuli, highlights the potential for creating dynamic and intelligent materials researchgate.netrsc.org.
Q & A
Q. What experimental protocols are recommended for synthesizing Boc-D-Phe-ONp with high enantiomeric purity?
Methodological Answer:
- Use solid-phase peptide synthesis (SPPS) with Boc-protected amino acids to minimize racemization.
- Monitor reaction progress via HPLC with chiral columns to ensure enantiomeric purity .
- Optimize coupling conditions (e.g., DIC/HOBt as activators) and deprotection steps (e.g., TFA for Boc removal) to reduce side reactions .
Q. How can this compound be characterized to confirm its structural identity and purity?
Methodological Answer:
Q. What role does this compound play in peptide synthesis, and how does its stereochemistry affect downstream applications?
Methodological Answer:
- The D-configuration of phenylalanine introduces resistance to proteolytic degradation, making it useful in stable peptide analogs.
- The ONp (para-nitrophenyl ester) group facilitates efficient coupling in SPPS by acting as an active ester.
- Compare coupling efficiency and product stability between this compound and L-enantiomers using kinetic assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?
Methodological Answer:
Q. What strategies optimize this compound’s stability under varying pH and temperature conditions during long-term storage?
Methodological Answer:
Q. How can computational modeling (e.g., DFT calculations) predict this compound’s reactivity in novel peptide coupling reactions?
Methodological Answer:
- Use density functional theory (DFT) to model transition states and activation energies for ester hydrolysis or coupling reactions.
- Validate predictions with experimental kinetic data (e.g., stopped-flow spectroscopy).
- Compare computational results with literature on analogous active esters (e.g., HOBt esters) .
Q. What experimental designs address low yields in this compound-mediated macrocyclization reactions?
Methodological Answer:
- Screen solvent systems (e.g., DCM/THF mixtures) to balance solubility and reaction kinetics.
- Employ high-dilution conditions to favor intramolecular cyclization over oligomerization.
- Use LC-MS to track intermediate species and optimize reaction stoichiometry .
Data Analysis & Reproducibility
Q. How should researchers document synthetic procedures for this compound to ensure reproducibility across labs?
Methodological Answer:
Q. What statistical approaches are suitable for analyzing contradictory bioactivity data in this compound-based peptide libraries?
Methodological Answer:
- Apply multivariate analysis (e.g., PCA) to identify structural features correlating with bioactivity outliers.
- Use hypothesis-driven frameworks (e.g., PICO: Population, Intervention, Comparison, Outcome) to isolate variables like solvent effects or protecting group interactions .
Cross-Disciplinary Applications
Q. How can this compound be adapted for biocatalysis or enzyme-mediated peptide bond formation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
